Actarit, chemically known as 4-acetylaminophenylacetic acid [, ], is a synthetic immunomodulating agent [] developed in Japan []. It has been a subject of scientific research, particularly in the field of immunology and its potential applications in understanding and treating autoimmune diseases like rheumatoid arthritis [, ].
Related Compounds
Methotrexate
Relevance: Methotrexate is frequently compared to Actarit in studies evaluating the efficacy and safety of both drugs in treating RA. [, , , , , , , , , , ] These studies generally find that while both drugs are effective in reducing RA symptoms, Methotrexate often demonstrates higher efficacy but with a higher incidence of adverse effects compared to Actarit. [, , , , , , , , , , ] Some research suggests that combining Actarit with low-dose Methotrexate can be a safe and effective treatment option for patients with active RA who do not respond well to Methotrexate alone. []
4-Aminophenylacetic Acid
Relevance: This compound serves as the starting material for the final acylation step to produce Actarit. [, ]
4-Nitrophenylacetonitrile
Relevance: It is an essential starting material for Actarit synthesis, undergoing hydrolysis, reduction, and acylation to yield the final product. []
4-Nitrophenylacetic Acid
Relevance: This compound is formed as an intermediate during the synthesis of Actarit from 4-Nitrophenylacetonitrile through a series of reactions. [, ]
Salazosulfapyridine (SASP)
Relevance: SASP is frequently mentioned alongside Actarit as a DMARD used in the treatment of RA. [, ] Studies comparing the efficacy and safety of different DMARDs, including Actarit and SASP, have been conducted. [, ] The choice of DMARD, including Actarit or SASP, often depends on individual patient response and tolerance.
Bucillamine
Relevance: Similar to Salazosulfapyridine, Bucillamine is often mentioned alongside Actarit as a DMARD used in the treatment of RA, particularly in the context of Japanese clinical practice. [, , ] Studies comparing different DMARDs, including Actarit and Bucillamine, have been conducted to assess their efficacy and safety profiles. [, ] The choice between these DMARDs often depends on individual patient characteristics and responses.
Type II Collagen (CII)
Relevance: Type II collagen is used to induce experimental arthritis in animal models, mimicking human RA. [, ] Studies have shown that Actarit can effectively suppress the development and severity of arthritis in these models, suggesting that it may interfere with the immune response against type II collagen. [, ] This finding provides insights into the potential mechanisms of action of Actarit in treating human RA.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Relevance: Research has investigated the inclusion complex formation between Actarit and HP-β-CD. [] Findings indicate that HP-β-CD significantly enhances the solubility and dissolution rate of Actarit. [] This suggests that using HP-β-CD as an excipient in Actarit formulations could potentially improve its absorption and therapeutic efficacy.
p-Coumaric Acid
Relevance: In a study developing a liquid chromatography-tandem mass spectrometry method for quantifying Actarit in rabbit plasma, p-coumaric acid was used as an internal standard. [] This suggests that p-coumaric acid has suitable chromatographic properties that allow for its separation from Actarit, making it a useful reference compound in analytical assays.
Classification
Actarit is classified as a non-steroidal anti-inflammatory drug (NSAID), although its specific mechanism and effects differ from traditional NSAIDs. It is recognized for its disease-modifying properties rather than merely symptomatic relief.
Synthesis Analysis
The synthesis of actarit has been explored through various methods, with a notable approach involving acylation. The primary synthetic route utilizes p-amino benzaldehyde and nitromethane as starting materials, employing a Knoevenagel reaction followed by selective reduction techniques.
Synthetic Route
Knoevenagel Reaction: The reaction between p-amino benzaldehyde and nitromethane forms an intermediate compound.
Selective Reduction: Potassium borohydride is used to selectively reduce the intermediate under acidic conditions.
Optimization: The yield of this synthetic route exceeds 85% after optimizing conditions such as temperature and reaction time.
Technical Parameters
The synthesis avoids highly toxic reagents, making it suitable for industrial applications.
The final product is confirmed through elemental analysis and nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis
The molecular structure of actarit can be described with the following characteristics:
Chemical Formula: C10H11N1O3
Molecular Weight: Approximately 195.20 g/mol
Structure: Actarit features an acetylamino group attached to a phenylacetic acid moiety.
Structural Data
The melting point of actarit is reported to be around 174 °C.
Nuclear magnetic resonance spectroscopy confirms the presence of functional groups consistent with its chemical structure.
Chemical Reactions Analysis
Actarit undergoes various chemical reactions that are crucial for its stability and efficacy:
Degradation Pathways: Under stress conditions such as acidic or basic hydrolysis, actarit can degrade into several by-products. Studies indicate that it is particularly unstable under acidic and photolytic conditions but remains stable under neutral hydrolysis.
Impurities Identification: High-performance liquid chromatography coupled with mass spectrometry has been employed to identify degradation products and process-related impurities.
Relevant Technical Details
The degradation products formed during oxidative stress include three additional compounds, which were characterized using spectroscopic methods.
The stability-indicating assay method developed allows for precise determination of actarit alongside its impurities.
Mechanism of Action
Actarit's mechanism of action involves the inhibition of pro-inflammatory cytokines in synovial cells derived from rheumatoid arthritis patients. Specifically:
It reduces the secretion levels of tumor necrosis factor-alpha, interleukin-1, and interleukin-6, which are critical mediators in inflammatory responses.
The compound's ability to modulate these cytokines suggests a potential role in altering disease progression rather than merely alleviating symptoms.
Data Analysis
Research indicates that actarit exhibits rapid clearance from plasma, which may influence its therapeutic efficacy and dosing regimen in clinical settings.
Physical and Chemical Properties Analysis
Actarit possesses several notable physical and chemical properties:
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents like methanol and ethyl acetate but less soluble in water.
Stability: Sensitive to light and moisture; requires proper storage conditions to maintain integrity.
Relevant Data
The compound demonstrates significant stability under neutral conditions but is prone to degradation under acidic or basic environments.
Its melting point at 174 °C indicates thermal stability within certain limits but necessitates careful handling during synthesis and storage.
Applications
Actarit has several scientific applications:
Therapeutic Use: Primarily used for managing rheumatoid arthritis due to its anti-inflammatory properties.
Research Applications: Investigated for potential use in other inflammatory diseases due to its cytokine modulation capabilities.
Synthetic Chemistry: Serves as a model compound for studying acylation reactions and the development of novel anti-inflammatory agents.
4-(acetylamino)benzeneacetic acid 4-acetylaminophenylacetic acid Actarit MS 932 MS-932
Canonical SMILES
CC(=O)NC1=CC=C(C=C1)CC(=O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-357300 is a potent, selective, reversible MetAP2 inhibitor with IC50 of 0.12 uM. Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models.
A-366 is a potent inhibitor of G9a/GLP with IC50 3 nM and > 100-fold selectivity over other methyltransferases and other non-epigenetic targets. A-366 has been shown to inhibit H3K9 methylation in cells with an IC50 of 100 nM and exhibits minimal cellular toxicity compared with previous quinazoline-based probes. A-366 selectively inhibits G9a and the closely related GLP (EHMT1), but not other histone methyltransferases. A-366 has significantly less cytotoxic effects on the growth of tumor cell lines compared to other known G9a/GLP small molecule inhibitors despite equivalent cellular activity on methylation of H3K9me2.
A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
A-371191 is a novel Bcl-XL antagonist. Bcl-XL is one of the anti-apoptotic Bcl-2 family members that plays a key role in the regulation of apoptosis. Overexpression of Bcl-XL occurs in numerous cancers and its overexpression correlates with increased resistance to many chemocytotoxic drugs.
A-385358 is an inhibitor of Bcl-XL, a novel target for the treatment of many cancer types. A-385358 enhances the in vitro cytotoxic activity of numerous chemotherapeutic agents (paclitaxel, etoposide, cisplatin, and doxorubicin) in several tumor cell lines.